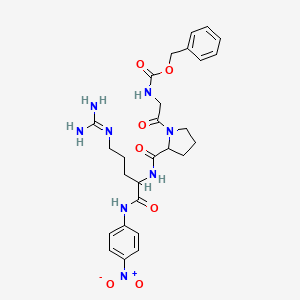

Cbz-Gly-DL-Pro-DL-Arg-pNA

Description

Properties

Molecular Formula |

C27H34N8O7 |

|---|---|

Molecular Weight |

582.6 g/mol |

IUPAC Name |

benzyl N-[2-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C27H34N8O7/c28-26(29)30-14-4-8-21(24(37)32-19-10-12-20(13-11-19)35(40)41)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,31,39)(H,32,37)(H,33,38)(H4,28,29,30) |

InChI Key |

ZPQZRIJTQNWNLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Methodological Frameworks for Enzymatic Characterization Using Cbz Gly Dl Pro Dl Arg Pna

Development and Optimization of Spectrophotometric Assays for Protease Activity

Spectrophotometric assays utilizing Cbz-Gly-DL-Pro-DL-Arg-pNA are fundamental to characterizing protease activity. The development of a robust and reliable assay requires careful optimization of several parameters to ensure accurate and reproducible results.

Kinetic Monitoring of p-Nitroaniline Release at 405 nm via Absorbance Spectroscopy

The principle of the assay is based on the spectrophotometric detection of p-nitroaniline (pNA), which exhibits a maximum absorbance at approximately 405 nm. Upon enzymatic hydrolysis of this compound, the release of pNA leads to an increase in absorbance at this wavelength. The progress of the reaction can be monitored continuously in a temperature-controlled spectrophotometer, allowing for the determination of the initial reaction velocity (v₀). The rate of change in absorbance over time (ΔA₄₀₅/min) is directly proportional to the rate of substrate hydrolysis.

A typical assay protocol involves the preparation of a stock solution of this compound, often dissolved in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to ensure solubility, which is then diluted to the desired final concentration in the reaction buffer. The reaction is initiated by the addition of the enzyme solution to the pre-incubated substrate solution in a cuvette. The absorbance at 405 nm is then recorded at regular intervals.

Influence of Reaction Buffers and Environmental Parameters (pH, Temperature, Ionic Strength) on Hydrolysis Kinetics

The catalytic activity of proteases is highly dependent on the physicochemical properties of the reaction environment. Therefore, the optimization of buffer composition, pH, temperature, and ionic strength is critical for achieving maximal and physiologically relevant enzymatic activity.

Reaction Buffers: The choice of buffer can significantly impact enzyme activity. Common buffers used for protease assays include Tris-HCl, phosphate, and HEPES. It is essential to select a buffer system that not only maintains the desired pH but also does not interfere with the enzyme's activity or the stability of the substrate. For instance, some buffers may chelate metal ions that are essential for the activity of certain metalloproteases.

pH: Each protease exhibits an optimal pH at which its catalytic activity is maximal. The pH of the reaction buffer should be systematically varied to determine the optimal pH for the hydrolysis of this compound by the specific protease under investigation. The ionization state of critical amino acid residues in the enzyme's active site and of the substrate itself is influenced by pH, thereby affecting substrate binding and catalysis.

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. The optimal temperature for the assay should be determined by measuring the reaction rate at various temperatures. For mammalian enzymes, assays are often conducted at a physiological temperature of 37°C.

Ionic Strength: The ionic strength of the reaction buffer, adjusted with neutral salts like NaCl or KCl, can influence enzyme structure and activity. It is another parameter that should be optimized to ensure ideal conditions for the enzymatic assay.

The interplay of these parameters can be complex, and their optimization is crucial for the accurate determination of kinetic parameters.

Establishment of Robust Protocols for High-Throughput Screening in Multi-Well Formats

The adaptability of the this compound assay to a multi-well plate format makes it highly suitable for high-throughput screening (HTS) of protease inhibitors or for identifying novel proteases. HTS protocols require miniaturization and automation to enable the rapid and simultaneous analysis of a large number of samples.

A typical HTS protocol involves dispensing the substrate and buffer solution into the wells of a 96-well or 384-well microplate. The test compounds (e.g., potential inhibitors) are then added, followed by the enzyme to initiate the reaction. The change in absorbance at 405 nm is monitored over time using a microplate reader.

Key considerations for developing a robust HTS assay include:

Assay Miniaturization: Reducing the reaction volume to minimize the consumption of reagents.

Automation: Utilizing liquid handling robots for precise and reproducible dispensing of reagents.

Data Analysis: Employing sophisticated software for rapid data acquisition and analysis of large datasets.

Quality Control: Incorporating appropriate controls (positive, negative, and vehicle controls) to ensure the reliability of the screening results.

Quantitative Enzyme Kinetics: Determination and Interpretation of Key Parameters

The data obtained from spectrophotometric assays using this compound can be used to determine key kinetic parameters that describe the interaction between the enzyme and the substrate. These parameters are essential for understanding the catalytic mechanism and efficiency of the enzyme.

Determination of Apparent Michaelis-Menten Constants (Km) for this compound

The Michaelis-Menten constant (Km) is a measure of the affinity of an enzyme for its substrate. It is defined as the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A low Km value indicates a high affinity, meaning the enzyme can become saturated with the substrate at lower concentrations.

To determine the Km value, the initial reaction velocity (v₀) is measured at various concentrations of this compound while keeping the enzyme concentration constant. The data are then plotted as v₀ versus substrate concentration, which typically yields a hyperbolic curve. The Km and Vmax values can be determined by fitting this data to the Michaelis-Menten equation using non-linear regression analysis or by using linear transformations such as the Lineweaver-Burk plot.

Table 1: Hypothetical Michaelis-Menten Data for Trypsin with this compound

| Substrate Concentration (µM) | Initial Velocity (µM/min) |

|---|---|

| 10 | 0.50 |

| 20 | 0.83 |

| 40 | 1.25 |

| 80 | 1.67 |

| 160 | 2.00 |

This table presents illustrative data for the determination of kinetic parameters.

Calculation of Maximum Reaction Velocities (Vmax) and Catalytic Efficiencies (kcat/Km)

Maximum Reaction Velocity (Vmax): Vmax represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the enzyme concentration. Vmax is determined concurrently with Km from the Michaelis-Menten plot.

Turnover Number (kcat): The turnover number, or kcat, is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated from the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

Table 2: Illustrative Kinetic Parameters for a Protease with this compound

| Parameter | Value | Unit |

|---|---|---|

| Km | 100 | µM |

| Vmax | 2.5 | µM/min |

| kcat | 25 | s⁻¹ |

This table provides an example of the key kinetic parameters that can be derived from the enzymatic characterization.

Application of Linearized and Non-linear Regression Models for Kinetic Data Analysis

The analysis of enzyme kinetics data obtained from assays using this compound can be approached through both linearized and non-linear regression models. These models provide a mathematical framework to understand the relationship between the substrate concentration and the initial reaction velocity, thereby elucidating the enzyme's catalytic efficiency.

Historically, linearized models such as the Lineweaver-Burk and Hanes-Woolf plots have been widely used due to their simplicity in graphical representation and data analysis. The Lineweaver-Burk plot , a double reciprocal plot of 1/velocity (1/V) versus 1/[Substrate] (1/[S]), transforms the hyperbolic Michaelis-Menten curve into a straight line. This linearization allows for the determination of K_m and V_max from the x- and y-intercepts, respectively.

Hanes-Woolf plot , another linearization of the Michaelis-Menten equation, plots [S]/V against [S]. This method is generally considered more reliable than the Lineweaver-Burk plot as it gives a more even weighting to the data points.

While these linearized methods are useful, they can be susceptible to inaccuracies, particularly with experimental errors at low substrate concentrations. nih.gov Therefore, non-linear regression analysis is now the preferred method for determining kinetic parameters. nih.gov This approach directly fits the experimental data to the Michaelis-Menten equation, providing more accurate and robust estimates of K_m and V_max. nih.gov Non-linear regression analysis also offers the advantage of providing statistical measures of the goodness of fit and the precision of the estimated parameters. nih.gov

To illustrate the application of these models, consider a hypothetical dataset for the hydrolysis of a similar substrate, Tos-Gly-Pro-Arg-pNA, by human α-thrombin, with a known K_m of 4.18 µM and a k_cat of 127 s⁻¹ (which can be used to calculate V_max if the enzyme concentration is known).

Interactive Data Table: Hypothetical Kinetic Data for Thrombin with a Cbz-Gly-Pro-Arg-pNA Analog

| Substrate Concentration ([S]) (µM) | Initial Velocity (V) (µM/s) | 1/[S] (µM⁻¹) | 1/V (s/µM) | [S]/V (s) |

| 1.0 | 24.5 | 1.000 | 0.0408 | 0.0408 |

| 2.0 | 45.5 | 0.500 | 0.0220 | 0.0440 |

| 5.0 | 78.4 | 0.200 | 0.0128 | 0.0638 |

| 10.0 | 105.3 | 0.100 | 0.0095 | 0.0950 |

| 20.0 | 131.6 | 0.050 | 0.0076 | 0.1520 |

From a Lineweaver-Burk plot of this data, the y-intercept would correspond to 1/V_max and the x-intercept to -1/K_m. Similarly, a Hanes-Woolf plot would yield a straight line from which K_m and V_max can be derived from the slope and intercepts. Non-linear regression would directly fit the substrate concentration and initial velocity data to the Michaelis-Menten equation to yield the kinetic parameters.

Advanced Analytical Techniques for Reaction Monitoring and Product Validation

Beyond the initial kinetic characterization, a thorough understanding of the enzymatic reaction with this compound requires advanced analytical techniques to monitor the reaction in real-time and to validate the identity of the reaction products.

Real-time Spectroscopic Monitoring of pNA Formation and Substrate Depletion

The cleavage of the amide bond in this compound by a protease releases the chromophore p-nitroaniline (pNA). This product has a distinct absorbance maximum at approximately 405 nm, a wavelength at which the intact substrate shows negligible absorbance. This spectral property allows for the continuous and real-time monitoring of the enzymatic reaction using a spectrophotometer.

The rate of pNA formation, and thus the rate of the enzymatic reaction, can be quantified by measuring the increase in absorbance at 405 nm over time. The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot. This method is highly sensitive and allows for the determination of kinetic parameters in a straightforward and efficient manner.

While monitoring pNA formation is the most common approach, it is also possible to monitor the depletion of the substrate, this compound. The substrate has a characteristic UV absorbance spectrum due to the presence of the carbobenzoxy (Cbz) and p-nitroanilide groups. By monitoring the decrease in absorbance at a wavelength where the substrate absorbs maximally and the product absorbs minimally, the rate of substrate consumption can be followed.

Chromatographic Methods for Substrate and Product Analysis

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the detailed analysis of the enzymatic reaction involving this compound. These methods allow for the separation, identification, and quantification of the substrate, product, and any potential side-products or intermediates.

High-Performance Liquid Chromatography (HPLC) can be used to separate the intact substrate, this compound, from the cleavage product, p-nitroaniline, and the peptide fragment, Cbz-Gly-DL-Pro-DL-Arg. A reversed-phase HPLC method, using a C18 column and a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer, would be suitable for this separation. The elution of the compounds can be monitored by a UV detector at a wavelength where both the substrate and pNA absorb, allowing for their simultaneous quantification. This technique is invaluable for validating the specificity of the enzymatic cleavage and for detecting any potential non-specific hydrolysis of the substrate. For instance, in a study of the hydrolysis of the similar substrate Gly-Pro-pNA, HPLC was successfully used to separate the substrate from the released product.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly useful for the unambiguous identification of the reaction products. Following chromatographic separation, the eluted compounds are introduced into the mass spectrometer, which determines their mass-to-charge ratio. This allows for the confirmation of the expected cleavage products, Cbz-Gly-DL-Pro-DL-Arg and p-nitroaniline, by comparing their measured molecular weights to their theoretical values. LC-MS is also highly effective in identifying any unexpected products that may arise from alternative cleavage sites or side reactions, providing a comprehensive profile of the enzymatic reaction. The analysis of arginine-containing peptides and their reaction products by LC-MS is a well-established methodology.

Investigating Protease Specificity and Reaction Mechanisms with Cbz Gly Dl Pro Dl Arg Pna

Substrate Selectivity Profiling Across Diverse Protease Families

The utility of Cbz-Gly-DL-Pro-DL-Arg-pNA extends across a wide range of protease families, enabling researchers to probe and differentiate their substrate preferences.

Specificity for Serine Proteases: Trypsin-like Enzymes and Their Variants

This compound is widely recognized as a substrate for trypsin and trypsin-like enzymes, which preferentially cleave peptide bonds at the carboxyl side of basic amino acids like arginine and lysine (B10760008). nih.govnih.gov The catalytic efficiency of these enzymes often increases with longer peptide substrates, as seen with cod trypsin, where the efficiency was significantly higher for Cbz-Gly-Pro-Arg-pNA compared to shorter substrates like Bz-Arg-pNA. core.ac.uk This preference for longer substrates is a common feature among many trypsin-like serine proteases. msu.ru The substrate is routinely used to measure trypsin activity in various contexts, such as monitoring the autoactivation of trypsinogen (B12293085) or its activation by enteropeptidase. d-nb.info Inhibitory studies further confirm the trypsin-like nature of enzymes that hydrolyze this substrate; activity is typically abolished by specific serine protease and trypsin inhibitors like PMSF and TLCK. msu.ru

Table 1: Kinetic Parameters of Atlantic Cod Trypsin Isoenzyme (CTX-V7) with Various p-Nitroanilide Substrates

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|

| Bz-Arg-pNA | 0.07 | 0.02 | 3.5 |

| CBZ-FR-pNA | 1.8 | 0.0035 | 520 |

| Cbz-Gly-Pro-Arg-pNA | 2.9 | 0.00035 | 8200 |

Data sourced from a study on Atlantic cod trypsin, illustrating the increased catalytic efficiency with longer peptide substrates. core.ac.uk

Activity Towards Thrombin and Other Coagulation Cascade Proteases

This compound is also a well-established substrate for thrombin, a key serine protease in the coagulation cascade. caymanchem.commedkoo.com Thrombin's primary role is the conversion of fibrinogen to fibrin (B1330869), but it also acts on various other substrates. nist.gov The Gly-Pro-Arg sequence mimics a recognition site for thrombin, making this substrate useful for assaying its activity. nih.gov However, it's important to note that different forms of thrombin (e.g., α, β, γ-thrombin) can exhibit varying hydrolytic activity towards this and other synthetic substrates. nist.gov The substrate can be employed in coagulation cascade assays to quantify thrombin generation.

Responsiveness to Mast Cell Tryptase and Related Enzymes

Mast cell tryptase, a serine protease stored in the granules of mast cells, also demonstrates activity towards this compound. caymanchem.commedkoo.com Tryptase is involved in inflammatory responses and allergic reactions. nih.gov The substrate is utilized to assess tryptase activity in mast cell lysates, often in the presence of other protease inhibitors to ensure specificity. nih.gov Like trypsin, mast cell tryptase is a trypsin-like serine protease that cleaves after basic amino acids. nih.gov

Assessment of Hydrolytic Activity by Activated Protein C and Factor XI

The coagulation system involves a complex cascade of proteases, and this compound can be used to study some of these enzymes. Activated Protein C (APC), a natural anticoagulant, has been shown to hydrolyze substrates with similar structures, such as Pyr-Glu-Pro-Arg-pNA and H-D-Ile-Pro-Arg-pNA. nih.govthieme-connect.com Factor XI, another crucial component of the intrinsic coagulation pathway, is a serine protease zymogen. nih.govenzymeresearch.com While its direct, robust activity on this compound is less commonly the primary focus, the sequence X-Pro-Arg is a typical thrombin cleavage site, which is relevant to Factor XI activation by thrombin. nih.gov The diagnosis of Factor XI deficiency often involves activated partial thromboplastin (B12709170) time (aPTT) and specific Factor XI activity assays. numberanalytics.com

Differentiation from Enzymes with Proline-Cleaving Specificity (e.g., Prolyl Oligopeptidases, Dipeptidyl Peptidases)

While this compound contains a proline residue, it is generally not a substrate for enzymes with a primary specificity for cleaving at proline, such as prolyl oligopeptidases and certain dipeptidyl peptidases (DPPs). Prolyl oligopeptidase (POP) is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues within short peptides. tandfonline.com Dipeptidyl peptidase IV (DPP-IV) and related enzymes like DPP8 typically cleave X-Pro dipeptides from the N-terminus of polypeptides and show strong activity towards substrates like Gly-Pro-pNA. nih.govnih.govsci-hub.se The presence of the bulky Cbz group at the N-terminus and the Arg-pNA at the C-terminus of this compound makes it a poor substrate for these exopeptidases. This distinction allows for the differentiation of trypsin-like activity from prolyl-specific peptidase activity in complex biological samples.

**Table 2: Substrate Specificity of a Dipeptidyl Peptidase from *Streptococcus gordonii***

| Substrate | Relative Hydrolysis Rate (%) |

|---|---|

| H-Gly-Pro-pNa | 100 |

| H-Ala-Pro-pNa | 85 |

| H-Arg-Pro-pNa | 60 |

| H-Ala-Ala-pNa | <10 |

This table demonstrates the preference of a dipeptidyl peptidase for substrates with an N-terminal X-Pro sequence, which differs from the structure of this compound. nih.gov

Elucidation of Stereospecificity in Enzymatic Hydrolysis of this compound

The "DL" designation in the compound name indicates that the proline and arginine residues are a racemic mixture of both D- and L-stereoisomers. This feature makes the substrate particularly useful for investigating the stereospecificity of proteases. Most proteases exhibit a high degree of stereospecificity, preferentially cleaving peptide bonds involving L-amino acids.

However, some specialized enzymes, such as D-stereospecific amidohydrolases from certain bacteria, show a preference for D-aminoacyl derivatives as acyl donors in aminolysis reactions. nih.govtottori-u.ac.jp These enzymes can be used for the synthesis of dipeptides with a DL-configuration. nih.gov Studies using substrates with defined stereochemistry are crucial for confirming these preferences. For example, a glycyl-specific aminopeptidase (B13392206) from Pyrococcus horikoshii was shown to be unable to cleave D-Ala-pNA, demonstrating its lack of D-stereospecificity. asm.orgresearchgate.net When a protease hydrolyzes this compound, analysis of the reaction products or comparison of reaction rates with stereochemically pure substrates (e.g., Cbz-Gly-L-Pro-L-Arg-pNA) can reveal the enzyme's stereochemical preference. The typical expectation for enzymes like trypsin and thrombin is a strong preference for the L-arginine isomer at the P1 position for cleavage.

Impact of DL-Proline Chirality on Substrate Binding and Catalysis by Specific Proteases

The stereochemistry of proline residues within a peptide substrate can significantly influence its interaction with proteases. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the broader principles of proline-specific peptidases offer valuable context.

Influence of DL-Arginine Chirality at the P1 Position on Enzyme Cleavage Efficiency

The P1 position, the amino acid residue immediately preceding the scissile bond, is a primary determinant of substrate specificity for many proteases. Trypsin-like serine proteases, for example, preferentially cleave after positively charged residues like arginine or lysine at the P1 position. ugr.esmsu.ru The arginine side chain fits into a specific S1 pocket in the enzyme's active site.

The use of a DL-arginine at the P1 position introduces a mixture of stereoisomers. The natural L-arginine is the preferred substrate for most proteases. The presence of D-arginine can have several effects:

Competitive Inhibition: The D-arginine containing peptide might still bind to the active site but without being cleaved, or cleaved at a much slower rate. This can act as a competitive inhibitor for the cleavage of the L-arginine containing substrate.

Altered Binding: The interactions within the active site, such as hydrogen bonding and electrostatic interactions that stabilize the enzyme-substrate complex, may be disrupted by the incorrect stereochemistry of the D-arginine. biologynotesonline.comwikipedia.org

For proteases like thrombin, which also exhibit a strong preference for arginine at the P1 position, the presence of D-arginine would likely result in less efficient cleavage. medkoo.com

Comparative Analysis of DL- versus L-Stereoisomeric Peptide-pNA Substrate Utilization Patterns

A comparative analysis of proteases acting on DL- versus L-stereoisomeric peptide-pNA substrates reveals crucial details about enzyme stereospecificity. While direct comparative data for this compound versus its all-L counterpart is not provided, general principles can be inferred.

Generally, proteases evolved to act on L-amino acid-containing peptides will show significantly higher activity towards the all-L-stereoisomer. nih.gov The catalytic efficiency, often expressed as kcat/Km, would be expected to be much higher for the L-peptide.

Hypothetical Comparative Data:

| Substrate | Target Protease | Expected Relative Activity | Rationale |

| Cbz-Gly-L -Pro-L -Arg-pNA | Trypsin-like Protease | High | Optimal fit of L-arginine in the S1 pocket and correct stereochemistry for catalysis. |

| Cbz-Gly-DL -Pro-DL -Arg-pNA | Trypsin-like Protease | Low | The presence of D-proline and D-arginine isomers hinders proper binding and catalysis. nih.govugr.es |

The use of substrates with mixed chirality, like this compound, can be a useful tool to probe the stringency of a protease's stereochemical requirements. Some proteases might tolerate D-amino acids at certain positions more than others, providing a "fingerprint" of their active site architecture. researchgate.net

Mechanistic Investigations of Peptide Bond Hydrolysis Catalyzed by Target Enzymes

Proposed Models for Enzyme Active Site Interactions and Substrate Docking with this compound

The interaction of this compound with a protease active site involves a series of specific molecular recognition events. For a trypsin-like serine protease, the docking process would likely follow these steps:

Initial Binding: The substrate approaches the enzyme's active site, a cleft or pocket on the enzyme surface. wikipedia.org

P1-S1 Interaction: The arginine side chain at the P1 position is the primary recognition element. The positively charged guanidinium (B1211019) group of the L-arginine enantiomer would form a salt bridge with a negatively charged aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket. The D-arginine enantiomer would likely have a much weaker or non-productive interaction due to incorrect stereochemistry.

P2 and P3 Interactions: The proline at the P2 position and glycine (B1666218) at the P3 position would interact with the corresponding S2 and S3 subsites on the enzyme. The rigid structure of proline can influence the conformation of the peptide backbone, which may either be favorable or unfavorable for binding depending on the specific protease. embopress.org The DL-proline would introduce a mixture of conformations, potentially leading to non-productive binding modes for the D-proline containing substrates.

Formation of the Tetrahedral Intermediate: For serine proteases, the catalytic serine residue (Ser195 in trypsin) performs a nucleophilic attack on the carbonyl carbon of the P1 arginine. mdpi.com This is facilitated by a catalytic triad (B1167595) of amino acids (e.g., His57 and Asp102 in trypsin). The presence of D-arginine would likely misalign the scissile peptide bond relative to the catalytic serine, hindering the formation of the tetrahedral intermediate.

Identification of Catalytic Residues Involved in the Cleavage of the Gly-DL-Pro-DL-Arg-pNA Amide Bond

For serine proteases that would cleave a substrate like this compound, the key catalytic residues are part of the well-characterized catalytic triad. semanticscholar.org

Serine: This residue acts as the primary nucleophile, attacking the carbonyl carbon of the P1 arginine.

Histidine: This residue acts as a general base, accepting a proton from the serine hydroxyl group to increase its nucleophilicity. It then acts as a general acid to donate a proton to the leaving group (p-nitroaniline).

Aspartate: This residue is hydrogen-bonded to the histidine, helping to orient it correctly and stabilize the positive charge that develops on the histidine during catalysis. mdpi.com

In addition to the catalytic triad, other residues in the active site are crucial for substrate binding and positioning, which indirectly affects catalysis. These include the residues forming the S1, S2, and S3 specificity pockets. For example, mutations in residues near the catalytic triad of SARS-CoV-2 PLpro have been shown to alter cleavage preferences, indicating their role in substrate binding. biorxiv.org

Applications of Cbz Gly Dl Pro Dl Arg Pna in Advanced Biochemical and Enzymological Research

Biochemical Characterization of Novel Proteases and Their Functional Variants

The identification and characterization of new proteases from a multitude of biological origins are fundamental to understanding their physiological and pathological functions. Cbz-Gly-DL-Pro-DL-Arg-pNA has proven to be an effective substrate in these initial characterization stages.

Profiling of Enzymatic Activity from Diverse Biological Sources (e.g., Microbial Isolates, Insect Midguts, Mammalian Tissues)

The quest for novel enzymes with unique properties often leads researchers to explore diverse biological niches. This compound and similar p-nitroanilide substrates are instrumental in screening for and characterizing proteolytic activity from these sources.

Microbial Isolates: In the study of microbial proteases, which have vast industrial and biotechnological applications, chromogenic substrates are essential for initial screening and characterization. nih.gov For instance, a metalloprotease, arazyme, from Serratia proteamaculans HY-3, was shown to hydrolyze various synthetic peptide substrates, although it displayed moderate efficiency with substrates containing Arg at the P1 position. jmb.or.kr Similarly, the characterization of a protease from Xenorhabdus nematophila, a bacterium pathogenic to insects, utilized a related substrate, N-tosyl-Gly-Pro-Arg-pNA, to determine its kinetic parameters. nih.gov The search for cold-active proteases from various microorganisms also relies on such assays to identify enzymes with potential applications in biotechnology. mdpi.com

Insect Midguts: The digestive systems of insects are a rich source of proteases adapted to specific diets and physiological conditions. Research on the yellow mealworm (Tenebrio molitor) led to the purification of a trypsin-like proteinase from its midgut. msu.ru The enzyme's activity and substrate specificity were characterized using substrates like Bz-Arg-pNA, demonstrating its preference for cleaving peptide bonds after arginine or lysine (B10760008) residues. msu.ru This knowledge is crucial for developing strategies to control insect pests. msu.ru

Mammalian Tissues: In mammalian systems, proteases play critical roles in everything from digestion to blood coagulation. Cbz-Gly-Pro-Arg-pNA is a known substrate for proteases like thrombin and mast cell tryptase. medkoo.comcaymanchem.com Its use allows for the investigation of these enzymes' activities and the factors that influence them. For example, it has been used to study the allosteric effects of salt on human mast cell tryptase and the formation of a ternary complex between thrombin, fibrin (B1330869) monomer, and heparin. caymanchem.com

Evaluation of Recombinant Protease Performance and Effects of Site-Directed Mutagenesis on Catalytic Function

Genetic engineering techniques allow for the production of recombinant proteases and the creation of specific mutations to probe their structure-function relationships. This compound and its analogs are vital for assessing the catalytic performance of these engineered enzymes.

For example, recombinant Streptomyces erythraeus trypsin (rSET) was shown to have significantly higher amide bond hydrolysis activity for substrates like Nα-benzoyl-L-arginine-p-nitroanilide compared to traditional porcine trypsin, highlighting its potential for proteomics applications. nih.gov In studies of the West Nile Virus (WNV) protease, kinetic analyses using chromogenic substrates were performed at various inhibitor and substrate concentrations to understand the mechanism of inhibition. nih.gov This type of analysis is crucial for evaluating the effects of mutations on enzyme kinetics, such as changes in the Michaelis constant (Km) and maximum velocity (Vmax).

Investigation of Proteolytic Regulatory Networks in Biological Systems

Protease activity in biological systems is tightly regulated through a complex network of interactions involving activators, inhibitors, and allosteric effectors. This compound provides a means to dissect these regulatory mechanisms.

Analysis of Enzyme Activity Modulation by Endogenous Allosteric Effectors and Cofactors

The activity of a protease can be fine-tuned by the binding of molecules at sites other than the active site, known as allosteric regulation. Cbz-Gly-Pro-Arg-pNA has been employed to study such phenomena. A notable example is the investigation of the allosteric effect of salt on the activity of human mast cell tryptase. caymanchem.com Furthermore, the influence of metal ions on protease activity is a common area of investigation. For instance, the characterization of the arazyme from Serratia proteamaculans involved testing the effects of various metal ions on its enzymatic activity. jmb.or.kr

Characterization of Natural and Synthetic Protease Inhibitors and Their Interactions with Target Enzymes

Protease inhibitors, both naturally occurring and synthetically designed, are crucial for regulating protease activity and have significant therapeutic potential. Chromogenic substrates are fundamental in the discovery and characterization of these inhibitors.

In a high-throughput screen for inhibitors of the West Nile Virus serine protease, compounds were tested for their ability to block the cleavage of a chromogenic substrate. nih.gov The inhibitory mechanism of promising compounds was then further investigated through kinetic analyses, determining inhibition constants (Ki) and the mode of inhibition (e.g., competitive). nih.gov Similarly, the inhibitory effects of a serine proteinase inhibitor from Acacia schweinfurthii seeds on bovine trypsin were analyzed using Z-Gly-Pro-Arg-pNA as the substrate. tandfonline.com The characterization of chagasin, a cysteine protease inhibitor from Trypanosoma cruzi, also involved enzyme inhibition assays using a pNA-containing substrate to measure the residual activity of the target protease, papain. biologists.com

The following table summarizes research findings where protease inhibitors were characterized using pNA-based substrates.

| Protease Target | Inhibitor Source/Type | Substrate Used | Key Findings |

| West Nile Virus Protease | Small-molecule compounds | Z-Gly-Pro-Arg-pNA (for trypsin counter-screen) | Identified competitive inhibitors with Ki values in the low micromolar range. nih.gov |

| Bovine Trypsin | Acacia schweinfurthii seed extract | Z-Gly-Pro-Arg-pNA | Characterized the mode of inhibition and determined inhibition constants. tandfonline.com |

| Papain (as a model) | Trypanosoma cruzi (Chagasin) | Bz-DL-Arg-pNA | Determined the equilibrium dissociation constant (Ki) for the inhibitor-enzyme complex. biologists.com |

| Trypsin-like Proteinase | Tenebrio molitor midgut | Bz-Arg-pNA | Showed that the enzyme was sensitive to inhibition by plant proteinase inhibitors. msu.ru |

Design and Screening of Protease Modulators for Research and Pre-clinical Studies

The development of molecules that can modulate protease activity is a significant area of research for both basic science and drug discovery. This compound and similar substrates are workhorses in the initial stages of this process.

High-throughput screening (HTS) campaigns often rely on colorimetric or fluorogenic assays to rapidly assess large libraries of compounds for their ability to inhibit or activate a target protease. nih.gov For example, fluorogenic or colorimetric pNA-based substrates are utilized to screen for inhibitors against proteases like uPA and TMPRSS2. uni-mainz.de The principle is straightforward: a decrease in the rate of color development in the presence of a compound indicates potential inhibition. This initial hit identification is then followed by more detailed mechanistic and specificity studies. The versatility of pNA-based substrates allows for their use in screening for inhibitors of proteases from various organisms, including viruses, bacteria, and parasites, which is a critical step in the development of new therapeutic agents. nih.govbiologists.com

Identification of Potential Enzyme Inhibitors or Activators via High-Throughput Screening Assays

The chromogenic peptide substrate this compound serves as a fundamental tool in high-throughput screening (HTS) campaigns designed to discover novel modulators of protease activity. Its utility is rooted in the simplicity and robustness of the colorimetric assay it enables. The core principle involves the enzymatic cleavage of the amide bond between the C-terminal arginine (Arg) residue and the p-nitroanilide (pNA) group. Upon cleavage by a target protease, the p-nitroaniline molecule is released, which imparts a distinct yellow color to the solution. This product has a strong absorbance maximum at approximately 405 nm, allowing for its concentration to be quantified easily and continuously using a spectrophotometer, typically in a microplate reader format suitable for HTS.

The rate of the reaction—measured as the rate of increase in absorbance at 405 nm—is directly proportional to the activity of the enzyme under the specified assay conditions. This linear relationship is exploited in HTS to identify compounds that either inhibit or activate the target protease.

Screening for Inhibitors: In a typical inhibitor screening assay, the target enzyme, the substrate this compound, and a compound from a chemical library are combined in the wells of a microplate. A control reaction containing the enzyme, substrate, and solvent (e.g., DMSO) but no test compound is run in parallel. A compound that inhibits the enzyme will bind to it, reducing its catalytic efficiency and thereby slowing the rate of substrate cleavage. This results in a significantly lower rate of pNA release and, consequently, a lower absorbance reading compared to the control. The degree of inhibition is calculated as a percentage relative to the uninhibited control.

Screening for Activators: Conversely, the same assay setup can identify enzymatic activators. An activating compound would enhance the enzyme's catalytic function, leading to a faster rate of this compound cleavage. This is observed as a rate of color development that is significantly higher than that of the control reaction.

The inclusion of DL-isomers for both proline and arginine makes this substrate particularly interesting for screening against proteases that may have atypical stereospecificity or for identifying modulators from diverse chemical libraries that might interact with the enzyme-substrate complex in a non-traditional manner.

Interactive Table 1: Representative Data from a High-Throughput Screen for Protease Inhibitors

The table below simulates results from an HTS campaign using this compound as the substrate. The percentage of inhibition is calculated relative to a control reaction. Compounds showing inhibition greater than a predefined threshold (e.g., 50%) are flagged as "Hits" for further investigation.

| Compound ID | Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition | Status |

|---|---|---|---|---|

| Control (No Inhibitor) | N/A | 85.4 | 0.0% | N/A |

| Cmpd-001 | 10 | 81.2 | 4.9% | No Hit |

| Cmpd-002 | 10 | 15.7 | 81.6% | Hit |

| Cmpd-003 | 10 | 40.1 | 53.0% | Hit |

| Cmpd-004 | 10 | 88.1 | -3.2% (Activation) | No Hit |

| Cmpd-005 | 10 | 75.9 | 11.1% | No Hit |

Development of Specific Assay Systems for Protease Quantification in Complex Mixtures

Quantifying the activity of a single protease within a complex biological milieu—such as blood plasma, cell lysate, or tissue homogenate—presents a significant analytical challenge due to the presence of multiple proteases with overlapping substrate specificities. This compound is instrumental in overcoming this challenge through the development of differential assay systems.

The peptide sequence Gly-Pro-Arg is recognized and cleaved by several trypsin-like serine proteases, including plasmin, plasma kallikrein, and urokinase. While this broad reactivity means the substrate is not inherently specific to one enzyme, this property can be leveraged to create a highly specific assay when combined with a panel of selective protease inhibitors.

The methodology involves a process of elimination:

Measure Total Activity: The total activity of all proteases in the sample capable of cleaving this compound is measured first. This provides a baseline value representing the sum of all contributing enzyme activities.

Inhibit Interfering Proteases: The assay is then repeated on separate aliquots of the sample, each pre-incubated with a specific inhibitor known to block the activity of a potential interfering protease. For example, to measure plasmin activity in plasma, one might add inhibitors for kallikrein and other serine proteases, leaving plasmin as the primary enzyme contributing to substrate cleavage.

Calculate Specific Activity: The activity of the target protease is determined by subtracting the residual activity (measured in the presence of the inhibitor cocktail) from the total activity measured in step 1.

This differential inhibition approach allows researchers to dissect the complex proteolytic network of a biological sample and accurately quantify the functional activity of a single target enzyme. The reliability of this method depends on the availability and specificity of the inhibitors used in the panel.

Interactive Table 2: Quantification of Plasmin Activity in a Plasma Sample

This table illustrates the differential inhibition method for quantifying a target protease (Plasmin) in a complex mixture using this compound.

| Assay Condition | Description | Measured Rate (mOD/min) | Interpretation |

|---|---|---|---|

| 1. Total Activity | Plasma + Substrate | 45.2 | Total activity from Plasmin, Kallikrein, etc. |

| 2. Inhibited Activity | Plasma + Kallikrein Inhibitor + Substrate | 31.5 | Activity from Plasmin + other non-Kallikrein proteases. |

| 3. Calculated Kallikrein Activity | (Rate 1) - (Rate 2) | 13.7 | Specific activity attributed to Kallikrein. |

| 4. Calculated Plasmin Activity | Rate 2 (assuming other proteases are negligible) | 31.5 | Specific activity attributed to Plasmin. |

Compound and Protein Reference Table

| Name | Description |

| This compound | A synthetic, chromogenic peptide substrate used to measure protease activity. Full name: Carbobenzyloxy-Glycyl-DL-Prolyl-DL-Arginine p-nitroanilide. |

| Carbobenzyloxy (Cbz) | An amine protecting group attached to the N-terminus of the peptide to prevent non-specific degradation. |

| p-Nitroaniline (pNA) | A chromogenic leaving group that, when cleaved from the peptide, produces a yellow color measurable at 405 nm. |

| Glycine (B1666218) (Gly) | An amino acid, the first in the peptide sequence of the substrate. |

| Proline (Pro) | An amino acid, the second in the peptide sequence. The DL-form indicates a racemic mixture. |

| Arginine (Arg) | An amino acid, the third in the peptide sequence. Proteolytic cleavage occurs after this residue. The DL-form indicates a racemic mixture. |

| Plasmin | A serine protease present in blood that degrades many blood plasma proteins, most notably fibrin clots. |

| Kallikrein | A subgroup of serine proteases, enzymes capable of cleaving peptide bonds in proteins. Plasma and tissue kallikreins are key examples. |

| Urokinase | A serine protease, also known as urokinase-type plasminogen activator (uPA), involved in fibrinolysis and tissue remodeling. |

| Aprotinin | A naturally occurring, broad-spectrum serine protease inhibitor used experimentally to block the activity of enzymes like trypsin, chymotrypsin, and plasmin. |

Future Directions and Emerging Research Avenues for Cbz Gly Dl Pro Dl Arg Pna

Exploration of Novel Enzyme Targets and Uncharacterized Proteolytic Pathways

A primary future direction for Cbz-Gly-DL-Pro-DL-Arg-pNA lies in the discovery and characterization of novel proteases with distinct stereochemical preferences. While many proteases are highly specific for L-amino acids, the existence of enzymes that can process D-amino acids or peptides containing them is an area of growing interest, particularly in microbial and cancer biology.

The diastereomeric mixture of this compound can serve as a powerful screening tool. By incubating the substrate with complex biological samples—such as cell lysates, secretomes, or environmental microbial consortia—researchers can identify proteolytic activity that deviates from the expected cleavage of the standard L-L isomer. Subsequent analysis using techniques like mass spectrometry could identify which specific stereoisomer(s) are being cleaved, pointing toward the presence of proteases with unusual or previously uncharacterized specificity. For instance, an enzyme that preferentially cleaves the D-Pro or D-Arg containing peptides would be a prime candidate for further investigation. This approach could uncover novel enzymatic activities and pathways that are currently overlooked due to the conventional use of purely L-amino acid-based substrates researchgate.netnih.govnih.gov. The use of diastereomeric peptide libraries has already shown promise in identifying peptides with specific biological activities, a principle that can be applied here for enzyme discovery nih.govnih.gov.

Integration with Advanced High-Throughput and Automated Screening Platforms for Systems Biology Approaches

The chromogenic nature of this compound makes it inherently suitable for high-throughput screening (HTS) applications sapphire-usa.com. The enzymatic cleavage of the substrate releases p-nitroaniline (pNA), which produces a yellow color that can be readily quantified by measuring absorbance at 405 nm caymanchem.comnih.gov. This simple, robust, and continuous assay format can be easily adapted for use in multi-well plates, enabling the rapid screening of thousands of compounds.

In the context of systems biology, this substrate can be used to generate large-scale protease activity profiles across numerous biological conditions. For example, automated HTS platforms could measure the differential cleavage of this compound in tissue samples from healthy versus diseased states. This could reveal global changes in the proteolytic landscape associated with pathology. Furthermore, the diastereomeric nature of the substrate adds another dimension to these studies. By deconvoluting which isomers are cleaved under different conditions, researchers could map stereospecific protease activities within complex biological systems, offering new insights into cellular regulation and disease mechanisms plos.org. This approach would be invaluable for drug discovery, allowing for the screening of large chemical libraries to identify inhibitors not only of total protease activity but of specific stereoselective enzymes.

Application in Structural Biology Approaches to Elucidate Detailed Substrate-Enzyme Complex Structures

Understanding the precise three-dimensional interactions between a protease and its substrate is fundamental to elucidating its mechanism and specificity. This compound and its individual stereoisomers are ideal tools for such structural biology studies.

A key research avenue is the co-crystallization of a target protease with each of the four stereoisomers of the Gly-Pro-Arg peptide fragment. By solving the X-ray crystal structures of these different enzyme-substrate complexes, researchers can directly visualize how the D- and L-configurations of the proline and arginine residues are accommodated within the enzyme's active site pockets (S1, S2, etc.) researchgate.net. This comparative structural analysis would provide unparalleled insight into the molecular basis of stereoselectivity. It could explain why a particular enzyme efficiently cleaves the L-L isomer while rejecting the others, or it could reveal unexpected binding modes for the D-amino acid-containing variants. Such detailed structural information is critical for the rational design of highly specific protease inhibitors or for engineering enzymes with novel specificities hzdr.de.

Development of Modified Analogs for Enhanced Specificity, Sensitivity, or Novel Detection Modalities (e.g., Fluorogenic)

The this compound scaffold provides a versatile template for the development of a new generation of protease probes with improved properties. Future research will likely focus on creating analogs with enhanced performance characteristics.

Enhanced Sensitivity: The pNA chromophore can be replaced with a fluorogenic group, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or a rhodamine derivative, to create Cbz-Gly-DL-Pro-DL-Arg-AMC peptide.co.jpnih.gov. Fluorogenic substrates offer significantly higher sensitivity than chromogenic ones, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes, which is particularly advantageous in HTS and cell-based imaging applications.

Tuned Specificity: The peptide sequence (Gly-Pro-Arg) or the N-terminal Cbz group can be systematically modified to increase specificity for a particular protease or to broaden its reactivity toward a new class of enzymes . For instance, incorporating non-canonical amino acids could probe interactions with the enzyme's active site more deeply mdpi.com.

Novel Detection Modalities: The core peptide can be conjugated to other reporter moieties, such as biotin (B1667282) for affinity purification of target enzymes, or reactive "warhead" groups to create activity-based probes (ABPs) that covalently label active proteases researchgate.net. Starting with the four individual stereoisomers of Gly-Pro-Arg, researchers could synthesize a panel of highly specific probes to selectively target and identify enzymes based on their stereochemical preference.

Role in Enzyme Engineering and Directed Evolution Studies for Tailored Protease Activity

Directed evolution has become a cornerstone of enzyme engineering, allowing scientists to create biocatalysts with novel functions and improved properties mdpi.com. This compound is an ideal substrate for use in HTS assays to screen large libraries of mutant proteases generated through this process.

The most compelling application in this area is the engineering of protease stereoselectivity. A researcher could start with a naturally occurring protease that is highly specific for the L-Pro-L-Arg isomer of the substrate. By subjecting the enzyme's gene to random mutagenesis and screening the resulting variants for activity against one of the other stereoisomers (e.g., D-Pro-L-Arg-pNA), it would be possible to evolve a new enzyme with an inverted or altered stereopreference. This would not only be a powerful demonstration of the plasticity of enzyme active sites but could also generate novel biocatalysts for specialized applications, such as in stereospecific peptide synthesis or the degradation of D-amino acid-containing peptides that are resistant to common proteases. The ability to tailor protease activity in this manner holds significant promise for biotechnology and synthetic biology plos.orgacs.org.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Cbz-Gly-DL-Pro-DL-Arg-pNA?

- Methodological Answer :

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Cbz (benzyloxycarbonyl) as the N-terminal protecting group. Couple DL-Pro, DL-Arg, and p-nitroaniline (pNA) sequentially. Deprotection is achieved via catalytic hydrogenation or acidic cleavage.

- Purification : Employ reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile). Monitor purity (>95%) using UV detection at 220 nm.

- Characterization : Confirm structure via NMR (e.g., ¹H/¹³C for backbone conformation) and mass spectrometry (MALDI-TOF or ESI-MS for molecular weight validation) .

Q. How is this compound utilized in protease activity assays?

- Methodological Answer :

- As a chromogenic substrate , the pNA moiety releases a yellow-colored product (λmax = 405 nm) upon proteolytic cleavage.

- Protocol : Pre-incubate protease (e.g., trypsin or thrombin) with substrate in buffer (pH 7.4, 25°C). Measure absorbance kinetically.

- Controls : Include substrate-only blanks and enzyme inhibitors (e.g., PMSF for serine proteases) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic parameters (e.g., KM, kcat) reported across studies using this compound?

- Methodological Answer :

- Variable Identification : Compare enzyme sources (recombinant vs. native purity), substrate batch variability, and buffer conditions (ionic strength, divalent cations).

- Reproducibility : Replicate assays with internal standards (e.g., a reference protease).

- Statistical Analysis : Apply Michaelis-Menten curve fitting (non-linear regression) and report 95% confidence intervals. Use meta-analysis tools to harmonize data from conflicting studies .

Q. What strategies optimize the use of this compound in high-throughput screening (HTS) for protease inhibitors?

- Methodological Answer :

- Miniaturization : Adapt assays to 384-well plates; reduce reaction volume to 20–50 µL.

- Automation : Integrate liquid handlers for substrate dispensing and quenching (e.g., acetic acid).

- Validation : Calculate Z’-factor (>0.5 indicates robust assay). Test substrate stability under HTS conditions (e.g., 24-hour pre-incubation in DMSO) .

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Stability Studies :

- Temperature : Incubate substrate at 4°C, 25°C, and 37°C for 0–72 hours; analyze degradation via HPLC.

- pH : Test buffers ranging from pH 5.0 to 9.0; monitor hydrolysis by UV-Vis at 320 nm (pNA release).

- Long-Term Storage : Lyophilize and store at -80°C; reassay activity monthly.

- Quantification : Use LC-MS/MS to identify degradation byproducts (e.g., free pNA or truncated peptides) .

Q. What are the challenges in interpreting kinetic data when this compound exhibits non-linear hydrolysis rates?

- Methodological Answer :

- Potential Causes : Substrate aggregation, enzyme inactivation, or competing side reactions.

- Troubleshooting :

- Dynamic Light Scattering (DLS) : Check for substrate aggregation.

- Pre-Steady-State Kinetics : Use stopped-flow instruments to capture early hydrolysis phases.

- Inhibition Controls : Add chelating agents (e.g., EDTA) to rule out metal ion interference .

Data Contradiction Analysis

Q. How should conflicting reports on the substrate specificity of this compound be addressed?

- Methodological Answer :

- Comparative Studies : Test substrate against a panel of proteases (e.g., serine, cysteine, metallo-proteases) under standardized conditions.

- Structural Analysis : Perform molecular docking simulations to assess binding affinity variations due to DL-Pro/DL-Arg stereochemistry.

- Cross-Validation : Collaborate with independent labs to benchmark results using shared substrate batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.